tert-Butyl 3-(4-carbamoylbenzene-1-sulfonyl)azetidine-1-carboxylate
Description
Properties
CAS No. |
887587-05-5 |
|---|---|
Molecular Formula |
C15H20N2O5S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
tert-butyl 3-(4-carbamoylphenyl)sulfonylazetidine-1-carboxylate |
InChI |
InChI=1S/C15H20N2O5S/c1-15(2,3)22-14(19)17-8-12(9-17)23(20,21)11-6-4-10(5-7-11)13(16)18/h4-7,12H,8-9H2,1-3H3,(H2,16,18) |
InChI Key |
SLMLAFUEAKTIIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Route 1: Direct Sulfonylation of Preformed Azetidine
Step 1: Synthesis of tert-Butyl 3-Aminoazetidine-1-carboxylate
- Procedure : Azetidine is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base.
- Yield : 85–92%.
Step 2: Sulfonylation with 4-(Chlorosulfonyl)benzamide
- Reagents : 4-(Chlorosulfonyl)benzamide, DCM, TEA.
- Conditions : 0°C to room temperature, 12–24 hours.
- Yield : 68–75%.
Mechanistic Insight : The amino group on azetidine attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.
Route 2: Ring-Contraction Approach
Step 1: Synthesis of α-Bromo N-Sulfonylpyrrolidinone
- Procedure : Bromination of N-sulfonyl-2-pyrrolidinone using N-bromosuccinimide (NBS) in acetonitrile.
- Yield : 78–85%.
Step 2: Ring Contraction to Azetidine
- Reagents : Potassium carbonate (K₂CO₃), methanol.
- Conditions : Reflux for 6–8 hours.
- Yield : 65–70%.
Step 3: Boc Protection and Sulfonylation
- Follows Steps 1–2 from Route 1.
Route 3: Sequential Carbamate Protection and Sulfonylation
Step 1: Synthesis of 3-(4-Carbamoylphenylsulfonyl)azetidine
- Procedure : Azetidine is reacted with 4-(chlorosulfonyl)benzamide in tetrahydrofuran (THF) with NaH as a base.
- Yield : 60–68%.
Step 2: Boc Protection
Route 4: Solid-Phase Synthesis for Scalability
Step 1: Immobilization of Azetidine on Resin
- Resin : Wang resin functionalized with hydroxymethyl groups.
- Coupling Agent : Dicyclohexylcarbodiimide (DCC)/dimethylaminopyridine (DMAP).
Step 2: On-Resin Sulfonylation
Step 3: Boc Protection and Cleavage
Comparative Analysis of Synthetic Routes
| Route | Key Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| 1 | Straightforward, minimal steps | Requires preformed azetidine | 68–75 | Moderate |
| 2 | Avoids preformed azetidine | Low yield in ring contraction | 50–60 | Low |
| 3 | High-yield Boc protection | Multiple purification steps | 60–68 | High |
| 4 | Ideal for combinatorial chemistry | Specialized equipment required | 70–75 | Limited |
Critical Intermediate: 4-(Chlorosulfonyl)benzamide
- Synthesis : Chlorosulfonation of benzamide using chlorosulfonic acid at 0–5°C.
- Purity : >98% (HPLC).
- Storage : Stable at –20°C under inert atmosphere.
Optimization Strategies
- Solvent Selection : DCM or THF improves sulfonylation efficiency vs. polar aprotic solvents.
- Base Screening : DIEA outperforms TEA in minimizing side reactions (e.g., sulfonate ester formation).
- Catalysis : DMAP (5 mol%) accelerates Boc protection.
Spectroscopic Characterization
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butyl carbamate group is susceptible to acidic conditions, enabling its removal to generate free amines. This reaction is pivotal for further functionalization of the azetidine nitrogen.
| Reaction Conditions | Outcome | Yield | Source |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | Cleavage of Boc group at room temperature | >90% | |
| HCl in dioxane | Formation of azetidine hydrochloride salt | 85–95% |
Mechanism : Protonation of the carbamate oxygen followed by elimination of CO₂ and isobutylene generates the free amine . This step is critical for subsequent nucleophilic substitutions or couplings.
Sulfonamide Reactivity
The 4-carbamoylbenzene sulfonyl group participates in nucleophilic aromatic substitutions (NAS) and metal-catalyzed cross-couplings due to electron-withdrawing effects of the sulfonyl moiety.
Nucleophilic Aromatic Substitution
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Primary amines | DMF, 80°C, 12 h | 4-(alkylamino)benzene sulfonamide | 60–75% | |
| Thiols | K₂CO₃, DMSO, 100°C | 4-(sulfanyl)benzene sulfonamide | 55–65% |
Key Insight : The carbamoyl group at the para position directs nucleophiles to the ortho and meta positions of the benzene ring, though steric hindrance from the sulfonyl group may reduce reactivity .
Azetidine Ring Functionalization
The strained four-membered azetidine ring undergoes ring-opening and alkylation reactions under specific conditions.
Ring-Opening with Nucleophiles
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Grignard | THF, −78°C → RT | 3-alkylated azetidine derivatives | 70–85% | |
| Cyanide | ZnI₂ catalyst, THF, RT | 3-cyanoazetidine intermediates | 50–60% |
Mechanism : Nucleophilic attack at the azetidine β-carbon occurs due to ring strain, facilitated by Lewis acids like ZnI₂ .
Carbamoyl Group Transformations
The 4-carbamoylbenzene moiety can be hydrolyzed or reduced to modify the aromatic system.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acid hydrolysis | H₂SO₄, reflux, 6 h | 4-carboxybenzene sulfonamide | 80–90% | |
| LiAlH₄ reduction | THF, 0°C → RT | 4-(aminomethyl)benzene sulfonamide | 65–75% |
Note : Hydrolysis of the carbamoyl group to a carboxylic acid enhances water solubility, making the compound suitable for biological assays .
Suzuki–Miyaura Coupling
The sulfonyl group stabilizes transition metals, enabling palladium-catalyzed cross-couplings.
| Boronic Acid | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 4-biphenyl sulfonamide derivative | 60–70% |
Optimization : Higher yields are achieved using microwave irradiation (100°C, 30 min).
Photochemical Reactivity
The sulfonyl group facilitates photo-induced electron transfer reactions, useful in prodrug activation.
| Light Source | Solvent | Product | Application | Source |
|---|---|---|---|---|
| UV-A (365 nm) | MeCN/H₂O | Radical-initiated cleavage | Targeted drug delivery |
Scientific Research Applications
tert-Butyl 3-(4-carbamoylbenzene-1-sulfonyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-carbamoylbenzene-1-sulfonyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in critical cellular processes.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key analogs and their substituents are compared below:
*Estimated based on molecular formula.
Key Observations :
- The target compound’s sulfonyl-carbamoyl group increases polarity compared to bromoethyl (lipophilic) or hydroxymethyl (moderately hydrophilic) analogs. This likely improves aqueous solubility but may reduce cell membrane permeability .
- The amino-substituted analog (CAS 193269-78-2) exhibits higher reactivity due to the free amine, making it prone to oxidation or side reactions compared to the carbamoyl-sulfonyl derivative .
Biological Activity
tert-Butyl 3-(4-carbamoylbenzene-1-sulfonyl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 322.10 g/mol. The compound features an azetidine ring, which is known for its role in various biological activities.
Antimicrobial Activity
Recent studies have indicated that azetidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis.
Table 1: Antimicrobial Activity of Azetidine Derivatives
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 1.6 | M. tuberculosis (H37Rv) |
| Compound B | 2.0 | Staphylococcus aureus |
| This compound | TBD | TBD |
The mechanism by which azetidine derivatives exert their antimicrobial effects often involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways. The presence of a sulfonamide group in the structure may enhance the compound's ability to inhibit bacterial growth through competitive inhibition of essential enzymes.
Case Studies
Several studies have evaluated the biological activity of azetidine derivatives. For example, a study published in Molecules demonstrated that compounds with similar structures exhibited promising anti-tubercular activity, with modifications leading to improved efficacy.
Case Study: Anti-Tubercular Activity
In a study examining various azetidine derivatives:
- Objective : To assess the anti-tubercular activity of synthesized compounds.
- Methodology : Compounds were tested against M. tuberculosis using serial dilution methods to determine Minimum Inhibitory Concentrations (MICs).
- Findings : Compounds with specific substituents on the phenyl ring showed significantly lower MIC values compared to standard treatments.
In Silico Studies
Computational studies have provided insights into the binding affinities and interactions of this compound with target proteins. Molecular docking studies suggest that the compound can effectively bind to active sites involved in bacterial metabolism.
Table 2: In Silico Binding Affinities
| Compound Name | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| This compound | Ddn nitroreductase | -8.5 |
| Compound C | Ddn nitroreductase | -7.2 |
Q & A
Q. Table 1. Key Synthetic Intermediates and Characterization
Q. Table 2. DoE Results for Sulfonylation Optimization
| Factor | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature (°C) | 20 | 80 | 50 |
| Equivalents | 1.0 | 1.5 | 1.2 |
| Base | Pyridine | DMAP | DMAP |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
